molecular formula C10H12N2O3 B12623227 N-Ethyl-N-hydroxyphthalamide CAS No. 916792-05-7

N-Ethyl-N-hydroxyphthalamide

Cat. No.: B12623227
CAS No.: 916792-05-7
M. Wt: 208.21 g/mol
InChI Key: ASNRHVVRDOBFAH-UHFFFAOYSA-N
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Description

N-Ethyl-N-hydroxyphthalamide is an organic compound that belongs to the class of phthalimides It is characterized by the presence of an ethyl group and a hydroxy group attached to the nitrogen atom of the phthalimide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-hydroxyphthalamide can be synthesized through several methods. One common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under heating, resulting in the formation of N-hydroxyphthalimide, which can then be further reacted with ethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-hydroxyphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-Ethyl-N-hydroxyphthalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-N-hydroxyphthalamide involves its ability to form reactive intermediates, such as radicals or N-oxides, under specific conditions. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications in their activity. The pathways involved in these interactions are complex and depend on the specific application and conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-hydroxyphthalamide is unique due to the presence of the ethyl group, which can influence its reactivity and solubility.

Properties

CAS No.

916792-05-7

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-N-ethyl-2-N-hydroxybenzene-1,2-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-2-12(15)10(14)8-6-4-3-5-7(8)9(11)13/h3-6,15H,2H2,1H3,(H2,11,13)

InChI Key

ASNRHVVRDOBFAH-UHFFFAOYSA-N

Canonical SMILES

CCN(C(=O)C1=CC=CC=C1C(=O)N)O

Origin of Product

United States

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